molecular formula C11H8BrNO3 B1460871 methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate CAS No. 220407-33-0

methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate

Cat. No. B1460871
CAS RN: 220407-33-0
M. Wt: 282.09 g/mol
InChI Key: ZZDRZAUAXGCWBK-UHFFFAOYSA-N
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Description

Methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate is a compound with the molecular weight of 268.11 . Its IUPAC name is methyl 2-(6-bromo-1H-indol-3-yl)acetate . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate is 1S/C11H10BrNO2/c1-15-11(14)4-7-6-13-10-5-8(12)2-3-9(7)10/h2-3,5-6,13H,4H2,1H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Physical And Chemical Properties Analysis

Methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate is a solid compound . It has a molecular weight of 268.11 and is typically stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Chemical Reactions and Derivatives

  • Reaction with N-Bromosuccinimide : Methyl 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate, a derivative of methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate, undergoes conversion into various esters upon reaction with N-bromosuccinimide. This demonstrates its potential in synthesizing different chemical compounds through bromination processes (Irikawa et al., 1989).

Natural Product Synthesis

  • Derivation from Marine Sponges : Brominated tryptophan derivatives, closely related to methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate, have been isolated from Thorectandra and Smenospongia sponges. These compounds, including variants of bromoindole and indole carboxylic acid methyl ester, showcase the role of such molecules in marine natural product chemistry (Segraves & Crews, 2005).

Structural and Spectral Studies

  • Crystal Structure and Vibrational Analysis : Ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2, 6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate, a structurally similar compound, has been synthesized and analyzed, providing insights into the molecular structure of related bromoindole derivatives. This points to the significance of methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate and its analogs in molecular and structural chemistry (Luo et al., 2019).

Biological Activity

  • Antimicrobial and Enzymatic Activity : Compounds structurally akin to methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate have been evaluated for their antimicrobial properties, showcasing their potential in therapeutic applications. This suggests possible biological roles for methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate derivatives in combating microbial infections (Attaby et al., 2007).

Safety and Hazards

The compound is associated with the GHS07 signal word “Warning” and has hazard statements H302, H315, H319, and H335 . This suggests that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Future Directions

Indole derivatives, including methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has created interest among researchers to synthesize a variety of indole derivatives .

properties

IUPAC Name

methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-16-11(15)10(14)8-5-13-9-4-6(12)2-3-7(8)9/h2-5,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDRZAUAXGCWBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CNC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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